molecular formula C9H11N3O2 B3383249 6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid CAS No. 40262-63-3

6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B3383249
CAS No.: 40262-63-3
M. Wt: 193.2 g/mol
InChI Key: FWCGWRFACFLWNM-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a pyrrolidine group at the 6-position and a carboxylic acid group at the 2-position. Its molecular structure combines the electron-rich pyrrolidine (a five-membered secondary amine ring) with the aromatic pyrazine system, making it a versatile scaffold in medicinal chemistry and catalysis. The compound is commercially available through suppliers like CymitQuimica and others, with applications in drug discovery and organic synthesis .

Properties

IUPAC Name

6-pyrrolidin-1-ylpyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-9(14)7-5-10-6-8(11-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCGWRFACFLWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Similar Pyrazine Derivatives

Substituent Variations at the 6-Position

6-(N-Methylamino)pyrazine-2-carboxylic Acid Derivatives
  • Structure: Features an N-methylamino group (-NHCH₃) at the 6-position.
  • Activity: These derivatives exhibit tuberculostatic activity, targeting Mycobacterium tuberculosis.
  • Key Difference : The absence of a cyclic amine in the substituent limits its ability to engage in multivalent interactions compared to pyrrolidine-containing analogs.
6-Methylpyrazine-2-carboxylic Acid
  • Structure : Substituted with a methyl group (-CH₃) at the 6-position.
  • Properties : The methyl group enhances lipophilicity but lacks hydrogen-bonding capability. This derivative is less potent in catalytic oxidation reactions compared to pyrazine-2-carboxylic acid (PCA) derivatives with nitrogen-containing substituents .
  • Key Difference : Simpler substituent reduces steric hindrance but diminishes electronic effects critical for catalytic or biological activity.
6-Morpholin-4-ylpyrazine-2-carboxylic Acid
  • Structure : Contains a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) at the 6-position.
  • Applications include kinase inhibition and coordination chemistry .
  • Key Difference : The six-membered morpholine ring vs. five-membered pyrrolidine alters conformational dynamics and electronic distribution.
6-(Pentafluoroethyl)pyrazine-2-carboxylic Acid
  • Structure : Features a fluorinated alkyl group (-CF₂CF₃) at the 6-position.
  • Properties : The strong electron-withdrawing effect of fluorine atoms enhances metabolic stability but reduces solubility. Such derivatives are explored in agrochemicals and materials science .
  • Key Difference : Fluorine substituents drastically alter electronic properties compared to the electron-donating pyrrolidine group.

Structural Analogues with Heterocyclic Modifications

3-(4-(Pyrrolidin-1-yl)Phenyl Carbamoyl)Pyrazine-2-carboxylic Acid (PDCApy)
  • Structure : Includes a carbamoyl-linked phenyl-pyrrolidine group at the 3-position.
  • Activity : Demonstrates anti-biofilm activity against Vibrio cholerae by modulating quorum sensing. The phenyl-carbamoyl moiety enhances π-π stacking interactions, which are absent in the simpler 6-pyrrolidinyl derivative .
  • Key Difference : Positional isomerism (3- vs. 6-substitution) and additional functional groups expand binding modes.
1-(6-Methylpyrazin-2-yl)Piperidine-3-carboxylic Acid
  • Structure : Piperidine (six-membered amine ring) attached via a methylene bridge to the pyrazine core.
  • Key Difference : Ring size and bridging group influence spatial orientation and pharmacokinetics.

Catalytic and Electronic Comparisons

Pyrazine-2-carboxylic acid (PCA) derivatives are widely used as co-catalysts in oxidation reactions. In alkane hydroperoxidation, PCA’s carboxylic acid group coordinates with vanadium, facilitating radical generation. Comparatively:

  • Pyrazine-2-carboxylic Acid (PCA) : High catalytic efficiency due to optimal electron-withdrawing and coordinating properties.
  • However, its bulkiness could hinder substrate access .
  • Imidazole-4-carboxylic Acid : Less active due to weaker coordination with metal centers, highlighting the superiority of pyrazine-based systems .

Biological Activity

6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, modulation of virulence factors, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a pyrrolidine group and a carboxylic acid functional group. Its molecular formula is C10_{10}H12_{12}N2_{2}O2_{2}, and it has been studied for various biological activities, particularly in the context of infectious diseases.

Antimicrobial Activity

Research indicates that derivatives of pyrazine, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures effectively inhibit the growth of various bacterial strains, including Vibrio cholerae, by disrupting quorum sensing mechanisms critical for bacterial communication and virulence .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

Compound NameTarget OrganismActivity TypeReference
This compoundVibrio choleraeQuorum Sensing Inhibition
3-(4-(Pyrrolidin-1-yl)phenyl carbamoyl) pyrazine-2-carboxylic acidE. coliAntibacterial
PDCA (Pyrazine dicarboxylic acid derivative)Staphylococcus aureusAntifungal

Modulation of Virulence Factors

The compound has been shown to modulate virulence gene expression in pathogenic bacteria. In a study involving V. cholerae, treatment with this compound resulted in a significant reduction in the expression of virulence genes such as tcp and ct, which are crucial for the bacterium's pathogenicity . This suggests that the compound may serve as a potential antivirulence agent.

Study on Quorum Sensing Modulation

In a detailed investigation, researchers assessed the effect of this compound on biofilm formation and bacterial adhesion. The study found that the compound significantly reduced biofilm formation in V. cholerae, indicating its potential as a therapeutic agent against biofilm-associated infections .

Experimental Design:

  • Bacterial Strain: Vibrio cholerae
  • Assay Type: Biofilm formation assay using crystal violet staining.
  • Results: A notable decrease in biofilm biomass was observed at concentrations as low as 50 µM.

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using HepG2 cell lines through an MTT assay. The results indicated that while the compound effectively inhibited bacterial growth, it exhibited low cytotoxicity towards human liver cells, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Results in HepG2 Cells

Concentration (µM)Cell Viability (%)
0100
1095
5085
10070

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid
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6-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid

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